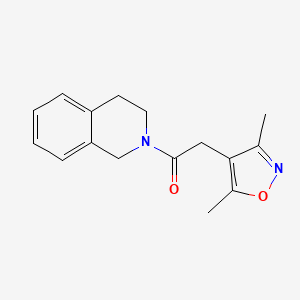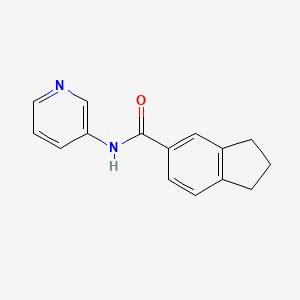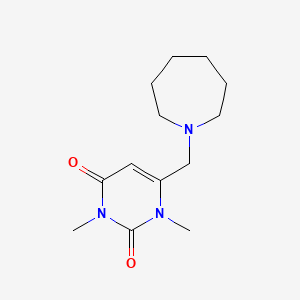
6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione, also known as ADMP, is a heterocyclic compound with potential applications in the field of medicinal chemistry. ADMP is structurally similar to the drug thalidomide, which is known for its anti-inflammatory and immunomodulatory properties. In recent years, ADMP has gained attention for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory disorders.
Mécanisme D'action
The mechanism of action of 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses. Additionally, 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been shown to inhibit the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been shown to have a variety of biochemical and physiological effects. In cancer cells, 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been shown to induce apoptosis, or programmed cell death, which is a mechanism for eliminating cancer cells. Additionally, 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been shown to inhibit the migration and invasion of cancer cells, which are important processes for the spread of cancer. In Alzheimer's disease research, 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with the development of Alzheimer's disease. Additionally, 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory disorders such as rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity and yield, making it suitable for further research and development. Additionally, 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been shown to have a variety of biochemical and physiological effects, making it a versatile compound for use in various applications. However, there are also limitations to the use of 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its use in specific applications. Additionally, more research is needed to determine the optimal dosage and administration of 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione for different diseases.
Orientations Futures
There are several future directions for research on 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione. One possible direction is to further investigate its potential use in the treatment of cancer. 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been shown to have anti-proliferative effects on cancer cells, but more research is needed to determine its efficacy in vivo. Additionally, more research is needed to determine the optimal dosage and administration of 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione for different types of cancer. Another future direction is to investigate its potential use in the treatment of Alzheimer's disease. 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been shown to inhibit the aggregation of beta-amyloid peptides, but more research is needed to determine its efficacy in vivo. Additionally, more research is needed to determine the optimal dosage and administration of 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione for Alzheimer's disease. Finally, more research is needed to fully understand the mechanism of action of 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione, which could lead to the development of more effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione involves a multi-step process that includes the reaction of 1,3-dimethylbarbituric acid with 6-bromohexanol to form the intermediate compound 6-(hydroxyhexyl)-1,3-dimethylpyrimidine-2,4-dione. This intermediate is then reacted with azepane in the presence of a base to yield 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione. The synthesis of 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been optimized to yield high purity and yield, making it suitable for further research and development.
Applications De Recherche Scientifique
6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been studied for its potential use in the treatment of various diseases. In cancer research, 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been shown to have anti-proliferative effects on cancer cells, including breast, lung, and prostate cancer cells. 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with the development of Alzheimer's disease. Additionally, 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been studied for its anti-inflammatory properties, making it a potential treatment for inflammatory disorders such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
6-(azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-14-11(9-12(17)15(2)13(14)18)10-16-7-5-3-4-6-8-16/h9H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIBIJQWKFCVCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[4-(5-Methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]benzimidazole](/img/structure/B7461866.png)
![2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461879.png)
![3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one](/img/structure/B7461889.png)
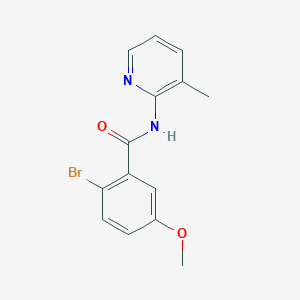
![Morpholin-4-yl-[4-(2-phenylethynyl)phenyl]methanone](/img/structure/B7461904.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-(4-phenylmethoxyphenoxy)ethanone](/img/structure/B7461909.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7461917.png)
![4-methyl-2-[(4-methylphenyl)methylamino]-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B7461925.png)
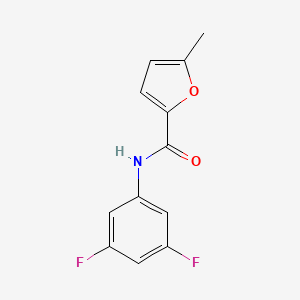
![1,3-Dimethyl-6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]pyrimidine-2,4-dione](/img/structure/B7461938.png)
![[5-(furan-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]methyl 1,3-benzothiazole-6-carboxylate](/img/structure/B7461954.png)
![1-benzyl-N-methyl-3-(4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrazole-4-carboxamide](/img/structure/B7461958.png)
